

The Role of p63 in Epithelial Development: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T63

Cat. No.: B1193746

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

Tumor protein p63 (**T63**), a member of the p53 family of transcription factors, is a cornerstone in the development and maintenance of epithelial tissues. Unlike its well-known relative p53, which is a critical tumor suppressor, p63's primary role is developmental, governing the intricate processes of epithelial stratification, differentiation, and stem cell maintenance. Dysregulation of p63 function is implicated in a variety of developmental disorders, including ectodermal dysplasias, and is increasingly recognized for its role in cancer. This technical guide provides an in-depth exploration of p63's function in epithelial development, detailing its isoforms, regulatory signaling pathways, and key experimental methodologies used in its study. Quantitative data are presented for comparative analysis, and all major pathways and workflows are visualized to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction to p63 and its Isoforms

The TP63 gene is structurally complex, giving rise to multiple protein isoforms through the use of two distinct promoters and alternative splicing.^[1] These isoforms are broadly categorized into two main classes based on their N-terminal structure:

- TAp63 isoforms: Transcribed from the upstream P1 promoter, these isoforms contain a full N-terminal transactivation (TA) domain, which is homologous to that of p53.[\[2\]](#)[\[3\]](#) TAp63 isoforms can activate target genes involved in apoptosis and cell cycle arrest and are thought to act as tumor suppressors.[\[4\]](#)
- ΔNp63 isoforms: Transcribed from the internal P2 promoter, these isoforms lack the canonical TA domain.[\[2\]](#)[\[3\]](#) Despite this, they can possess transcriptional activity.[\[5\]](#) ΔNp63 is the predominant isoform in the basal cells of stratified epithelia and is considered the master regulator of epidermal development, promoting proliferation and maintaining stem cell populations.[\[6\]](#)[\[7\]](#)

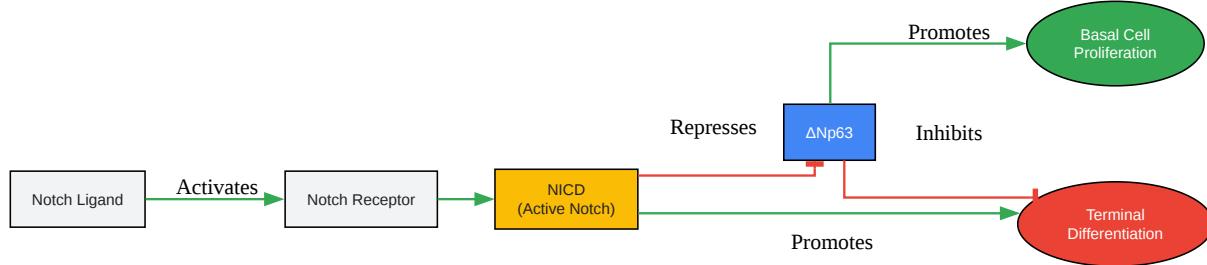
Both TAp63 and ΔNp63 can be alternatively spliced at the C-terminus to generate α, β, and γ variants, further diversifying their function.[\[1\]](#) The ΔNp63α isoform is the most prominently expressed and functionally significant variant in epithelial tissue maintenance.[\[6\]](#)

Core Functions of p63 in Epithelial Morphogenesis

p63 is indispensable for the development of stratified epithelial tissues, including the epidermis, mammary glands, prostate, and urothelium.[\[8\]](#) Mice lacking p63 fail to develop a stratified epidermis and suffer from catastrophic defects in limb and craniofacial development, ultimately leading to perinatal death due to severe dehydration.[\[9\]](#)

Key functions of p63 in this context include:

- Lineage Commitment and Stratification: p63 is essential for the commitment of embryonic ectoderm to an epithelial fate. During development, TAp63 is expressed in the uncommitted ectoderm, initiating the stratification program. Subsequently, a switch to ΔNp63 expression drives the proliferation of basal keratinocytes and the formation of a multilayered epidermis.[\[6\]](#)
- Stem Cell Maintenance: p63 is highly expressed in the basal, proliferative layers of epithelia, which house the epithelial stem cells.[\[6\]](#) It is a definitive marker for keratinocyte stem cells (holoclones), which have the highest proliferative capacity.[\[10\]](#) p63 maintains the self-renewal capacity of these stem cells; its absence leads to premature proliferative rundown and depletion of the stem cell pool.

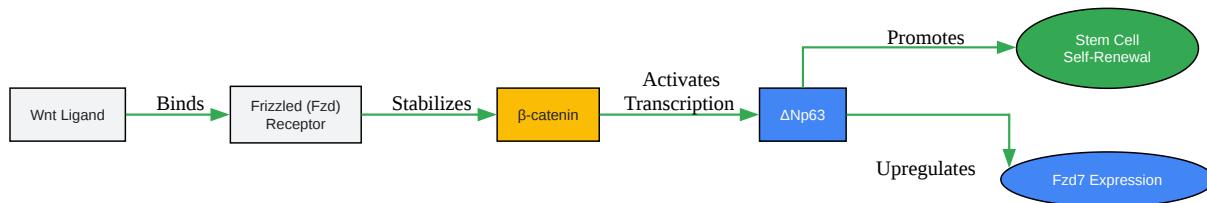

- **Proliferation and Differentiation Balance:** ΔNp63 isoforms are critical for maintaining the proliferative potential of basal keratinocytes. As these cells commit to differentiation and migrate to the suprabasal layers, ΔNp63 expression is downregulated.[7] While ΔNp63 is the primary driver of the epidermal program, TAp63 isoforms may contribute to the later stages of terminal differentiation.[5]
- **Cell Adhesion and Barrier Formation:** p63 regulates the expression of genes crucial for cell-cell and cell-matrix adhesion, including integrins and components of the basement membrane. This function is vital for maintaining the structural integrity of the epithelium and forming a functional epidermal barrier.

Key Signaling Pathways Regulating p63

The expression and activity of p63 are tightly controlled by a network of signaling pathways that are fundamental to development and tissue homeostasis.

Notch Signaling

Notch signaling plays a crucial role in promoting keratinocyte differentiation. Activated Notch signaling suppresses the expression of ΔNp63 in keratinocytes.[6] This repression is a key step that allows basal cells to exit the cell cycle and begin the process of terminal differentiation. $\Delta\text{Np63}\alpha$, in turn, can repress Notch1, creating a feedback loop that maintains the proliferative state of basal cells.[6]



[Click to download full resolution via product page](#)

Notch-p63 signaling axis in keratinocyte fate decisions.

Wnt/β-catenin Signaling

The Wnt pathway is also interconnected with p63 regulation. Wnt signaling can upregulate ΔNp63 expression, potentially through β-catenin responsive elements in the ΔNp63 promoter. [6] This interaction helps maintain the self-renewal capacity of mammary stem cells, in part by increasing the expression of the Wnt receptor Fzd7.[6]

[Click to download full resolution via product page](#)

Wnt/β-catenin pathway regulation of ΔNp63 and stemness.

Hedgehog and TGF-β Signaling

Other pathways also modulate p63. Hedgehog (Hh) signaling is repressed by ΔNp63α, which upregulates the negative Hh regulator SUFU.[6] Transforming growth factor-beta (TGF-β) has complex, context-dependent effects, but has been shown to selectively increase ΔNp63 protein levels in non-malignant keratinocytes via the canonical SMAD3 pathway.

Quantitative Data on p63 Function

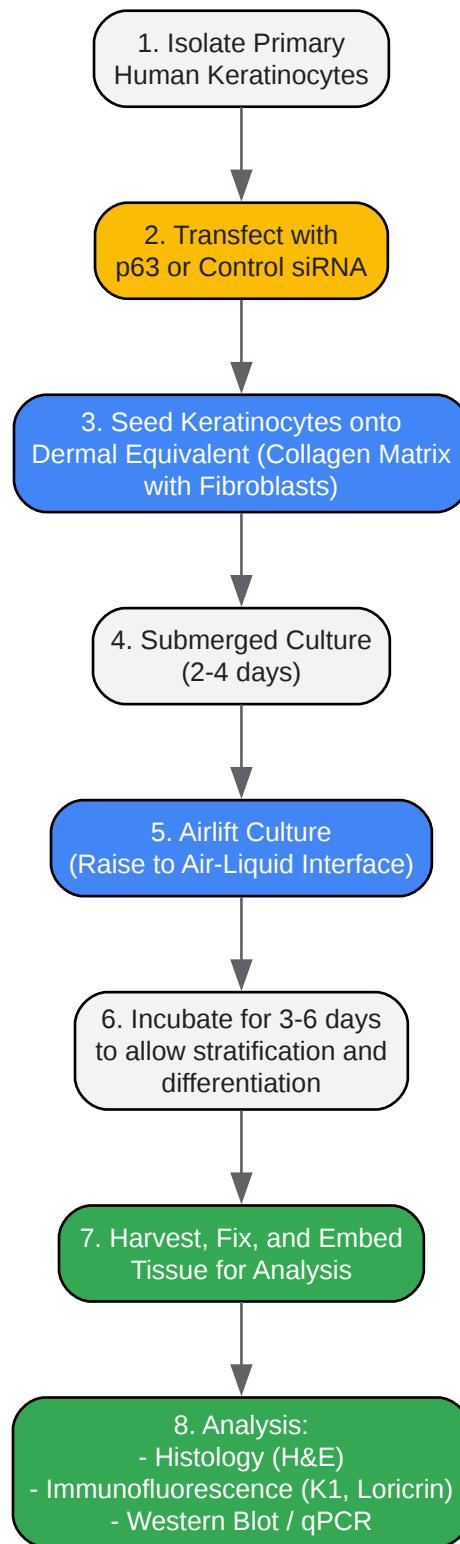
Table 1: p63 Isoform Expression and Function in Keratinocytes

Parameter	Control	TAp63 Knockdown	ΔNp63 Knockdown	Reference
Predominant Isoform	ΔNp63	ΔNp63	-	[5]
Total p63 Protein Level	High	High	Reduced	[5]
Number of Genes with >2-fold Expression Change	-	39	218	[5]
Tissue			Severe	
Phenotype (Organotypic Culture)	Stratified, Differentiated	Normal	Hypoplasia, Inhibited Differentiation	[5]

Table 2: p63 Expression in Human Keratinocyte Clones

Clone Type	Description	Proliferative Capacity	p63 Expression Level	Reference
Holoclone	Stem Cell	High	High	[10]
Meroclone	Transient Amplifying (Early)	Medium	Barely Detectable	[10]
Paracclone	Transient Amplifying (Late)	Low / Senescent	Undetectable	[10]

Table 3: Selected Direct Target Genes of p63 in Keratinocytes (from ChIP-Seq Data)


Gene	Function	Regulation by p63	Reference
KRT14	Basal Keratin	Positive	
KRT5	Basal Keratin	Positive	
ITGA3	Integrin Subunit $\alpha 3$ (Cell Adhesion)	Positive	[6]
ITGB4	Integrin Subunit $\beta 4$ (Cell Adhesion)	Positive	[6]
CDKN1A (p21)	Cell Cycle Inhibitor	Context-dependent	[4]
PERP	Apoptosis/Adhesion	Positive	[1]
NOTCH1	Notch Receptor	Repression by $\Delta Np63$	[6]
SUFU	Hedgehog Pathway Inhibitor	Upregulation by $\Delta Np63$	[6]

Detailed Experimental Protocols

Protocol: siRNA-Mediated p63 Knockdown in Organotypic Skin Culture

This protocol describes the use of small interfering RNA (siRNA) to down-regulate p63 expression in primary human keratinocytes to study its effects on the regeneration of stratified epidermis in a 3D organotypic culture model.[5]

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for p63 knockdown in organotypic skin culture.

Methodology:

- **Cell Culture:** Primary human keratinocytes are cultured in standard keratinocyte growth medium.
- **siRNA Transfection:** Keratinocytes are transfected with siRNA oligonucleotides targeting all p63 isoforms (pan-p63), specific isoforms (TAp63 or Δ Np63), or a non-targeting control using a lipid-based transfection reagent. Transfection is typically performed 24 hours before seeding onto the dermal equivalent.
- **Preparation of Dermal Equivalent:** A collagen matrix containing primary human fibroblasts is prepared in a cell culture insert and allowed to contract for 5-7 days.
- **Seeding:** Transfected keratinocytes are seeded onto the surface of the contracted collagen matrix.
- **Submerged Culture:** The co-culture is maintained submerged in growth medium for 2-4 days to allow for the formation of a confluent keratinocyte monolayer.
- **Airlift and Differentiation:** The culture is raised to the air-liquid interface to induce stratification and terminal differentiation. The tissue is fed from below with differentiation medium.
- **Harvest and Analysis:** After 3 to 6 days of airlift culture, the organotypic tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are analyzed by hematoxylin and eosin (H&E) staining for morphology and by immunofluorescence or immunohistochemistry for expression of differentiation markers (e.g., Keratin 1, Loricrin) and p63. Parallel cultures can be harvested for protein (Western blot) or RNA (RT-qPCR) analysis to confirm knockdown efficiency and assess changes in gene expression.^[5]

Protocol: Generation and Analysis of Δ Np63 Knockout Mice

This protocol outlines the generation of a conditional knockout mouse model to study the specific roles of the Δ Np63 isoforms *in vivo*.^[9]

Methodology:

- Targeting Vector Construction: A targeting vector is engineered to flank the Δ Np63-specific exon (exon 3') with loxP sites. The construct often includes a reporter gene, such as Green Fluorescent Protein (GFP), to replace the targeted exon, allowing for tracking of Δ Np63-null cells.[9]
- Generation of Chimeric Mice: The targeting vector is electroporated into embryonic stem (ES) cells. Correctly targeted ES cell clones are identified by Southern blot and PCR analysis and are then injected into blastocysts to generate chimeric mice.
- Germline Transmission: Chimeras are bred to establish germline transmission of the floxed Δ Np63 allele (Δ Np63fl/fl).
- Conditional Knockout: To achieve tissue-specific or inducible knockout, Δ Np63fl/fl mice are crossed with mice expressing Cre recombinase under the control of a specific promoter (e.g., K14-Cre for epidermis) or an inducible system (e.g., iK14-CreER, induced by tamoxifen).
- Genotyping: Progeny are genotyped by PCR analysis of tail DNA to identify wild-type, heterozygous, and homozygous knockout animals.
- Phenotypic Analysis: Knockout mice and control littermates are analyzed at various embryonic and postnatal stages. Analysis includes:
 - Gross Morphology: Examination for developmental defects (e.g., limbs, skin, craniofacial features).
 - Histological Analysis: Skin and other epithelial tissues are collected, sectioned, and stained (H&E) to assess tissue architecture and stratification.
 - Immunohistochemistry/Immunofluorescence: Staining for markers of proliferation (e.g., Ki67), differentiation (e.g., Keratin 1, Loricrin), and cell lineage to characterize cellular defects.[9]
 - Molecular Analysis: Isolation of keratinocytes or other target cells for RNA-seq, RT-qPCR, or Western blot to determine the molecular consequences of Δ Np63 deletion.

Protocol: Chromatin Immunoprecipitation (ChIP) for p63

ChIP is used to identify the genomic regions to which p63 directly binds in vivo, revealing its direct transcriptional targets.[\[1\]](#)

Methodology:

- Cell Culture and Cross-linking: Primary human keratinocytes or an appropriate cell line (e.g., HaCaT) are grown to ~80% confluence. Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature. The reaction is quenched with glycine.
- Cell Lysis and Chromatin Sonication: Cells are harvested, washed, and lysed. The nuclei are isolated and resuspended in a lysis buffer. Chromatin is sheared into fragments of 200-1000 bp using sonication. The efficiency of sonication is checked by running an aliquot on an agarose gel.
- Immunoprecipitation: The sheared chromatin is pre-cleared with Protein A/G beads. A fraction is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with an antibody specific for p63 (e.g., 4A4 pan-p63 antibody) or a negative control antibody (e.g., normal mouse IgG).
- Immune Complex Capture: Protein A/G beads are added to capture the antibody-p63-DNA complexes.
- Washes: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
- Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads. The formaldehyde cross-links are reversed by incubating at 65°C overnight with NaCl.
- DNA Purification: Proteins are degraded with Proteinase K, and the DNA is purified using phenol-chloroform extraction or a column-based kit.
- Analysis: The immunoprecipitated DNA is analyzed by:
 - qPCR: To quantify the enrichment of specific known or putative target gene promoters compared to the input and IgG controls.

- ChIP-Seq: For genome-wide identification of p63 binding sites. The purified DNA is used to prepare a sequencing library and is analyzed by next-generation sequencing.[1]

Protocol: Luciferase Reporter Assay for p63 Transcriptional Activity

This assay is used to determine whether p63 can activate or repress the promoter of a putative target gene.[6][10]

Methodology:

- Reporter Construct Generation: The promoter region of the putative p63 target gene, containing the predicted p63 response element(s), is cloned into a luciferase reporter vector (e.g., pGL3 or pGL4) upstream of the firefly luciferase gene.
- Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or p63-null Saos2 cells) is seeded in 96-well or 24-well plates.[5] The cells are co-transfected with:
 - The firefly luciferase reporter construct.
 - An expression vector for a specific p63 isoform (e.g., TAp63 α or Δ Np63 α) or an empty vector control.
 - A control reporter vector expressing Renilla luciferase under a constitutive promoter (e.g., CMV or SV40) to normalize for transfection efficiency.
- Incubation: The cells are incubated for 24-48 hours post-transfection to allow for expression of p63 and the luciferase reporters.
- Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.
- Luciferase Activity Measurement: The lysate is transferred to an opaque microplate. A dual-luciferase assay system is used for measurement in a luminometer:
 - First, the firefly luciferase assay reagent is added, and the luminescence is measured. This reflects the activity of the target gene promoter.

- Second, the Stop & Glo® reagent is added, which quenches the firefly luciferase reaction and activates the Renilla luciferase. The Renilla luminescence is then measured.
- Data Analysis: For each sample, the firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in transcriptional activity is calculated by comparing the normalized luciferase activity in p63-expressing cells to that in cells transfected with the empty vector control.[6]

Conclusion and Future Directions

p63 stands as a master regulator of epithelial development, orchestrating a complex program of lineage commitment, stem cell self-renewal, and differentiation. The balance between its TAp63 and ΔNp63 isoforms is critical for tissue homeostasis, and disruptions in this balance lead to severe developmental diseases and contribute to cancer. The experimental approaches detailed in this guide—from *in vitro* organotypic cultures to *in vivo* knockout models and genome-wide binding analyses—have been instrumental in dissecting its multifaceted roles.

Future research will likely focus on further elucidating the isoform-specific interactomes that define p63's transcriptional output in different cellular contexts.[2] Understanding how p63 cooperates with other transcription factors and epigenetic modifiers to control chromatin architecture will be key to a complete picture of its function. For drug development professionals, targeting the specific signaling pathways that regulate p63 or the protein-protein interactions that mediate its oncogenic functions in squamous cell carcinomas represents a promising therapeutic avenue. A deeper molecular understanding of p63's role in epithelial biology will continue to pave the way for novel strategies to treat a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. Distinct interactors define the p63 transcriptional signature in epithelial development or cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Interaction of the NRF2 and p63 transcription factors promotes keratinocyte proliferation in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New p63 targets in keratinocytes identified by a genome-wide approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. High-Throughput Firefly Luciferase Reporter Assays [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [The Role of p63 in Epithelial Development: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193746#t63-protein-function-in-epithelial-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com